molecular formula C17H15ClN2O5 B14797472 (2E)-N-(4-chloro-3-nitrophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide

(2E)-N-(4-chloro-3-nitrophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide

Cat. No.: B14797472
M. Wt: 362.8 g/mol
InChI Key: MFTJEMVKMJAJLJ-XBXARRHUSA-N
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Description

N-(4-chloro-3-nitrophenyl)-3-(3,4-dimethoxyphenyl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a chloro-nitrophenyl group and a dimethoxyphenyl group attached to an acrylamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-3-(3,4-dimethoxyphenyl)acrylamide typically involves the reaction of 4-chloro-3-nitroaniline with 3,4-dimethoxybenzaldehyde in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to an acrylamide formation reaction under suitable conditions, such as the use of acryloyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrophenyl)-3-(3,4-dimethoxyphenyl)acrylamide can undergo various chemical reactions including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The chloro group can be substituted with other nucleophiles.

    Substitution: The methoxy groups can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chloro group could yield a variety of substituted acrylamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-3-(3,4-dimethoxyphenyl)acrylamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acrylamide
  • N-(4-nitrophenyl)-3-(3,4-dimethoxyphenyl)acrylamide
  • N-(4-chloro-3-nitrophenyl)-3-phenylacrylamide

Uniqueness

N-(4-chloro-3-nitrophenyl)-3-(3,4-dimethoxyphenyl)acrylamide is unique due to the presence of both chloro and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C17H15ClN2O5

Molecular Weight

362.8 g/mol

IUPAC Name

(E)-N-(4-chloro-3-nitrophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C17H15ClN2O5/c1-24-15-7-3-11(9-16(15)25-2)4-8-17(21)19-12-5-6-13(18)14(10-12)20(22)23/h3-10H,1-2H3,(H,19,21)/b8-4+

InChI Key

MFTJEMVKMJAJLJ-XBXARRHUSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])OC

Origin of Product

United States

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